molecular formula C30H46O4 B7840806 enoxolone

enoxolone

Cat. No.: B7840806
M. Wt: 470.7 g/mol
InChI Key: MPDGHEJMBKOTSU-UHFFFAOYSA-N
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Description

Enoxolone, also known as 18β-glycyrrhetinic acid, is a triterpenoid compound derived from the roots of the Chinese licorice plant (Glycyrrhiza glabra L.) . This compound is of significant interest in scientific research due to its multifaceted biological activities. Its primary mechanisms of action include the potent inhibition of the hyaluronic acid degrading enzyme hyaluronidase (HYAL1), thereby reducing the degradation of the skin's endogenous hyaluronic acid by more than 50% . Furthermore, this compound exhibits substantial anti-inflammatory properties by slowing the production of pro-inflammatory cytokines, making it a valuable agent for studying inflammatory pathways in dermatology, particularly in models of conditions like acne vulgaris and atopic dermatitis . Beyond dermatocosmetic research, the compound has demonstrated a broad spectrum of potential therapeutic applications in preclinical studies, including antiviral activity against viruses such as Hepatitis B and herpes simplex, as well as antineoplastic activity towards melanoma and gastric cancer cells . Its ulcer-healing and antioxidant properties further expand its research utility . Available as a high-purity reagent, this compound is provided For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDGHEJMBKOTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859383
Record name 3-Hydroxy-11-oxoolean-12-en-29-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-05-4, 471-53-4
Record name .beta.-Glycyrrhetinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name enoxolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3.beta.,20.beta.)-
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Record name Enoxolone
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Record name (3β,18α,20β)-3-hydroxy-11-oxoolean-12-en-29-oic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Ethanol Extraction and Initial Purification

The synthesis of enoxolone begins with the extraction of glycyrrhizic acid (GL) from licorice root. Crude glycyrrhizic acid (40–70% purity) is dissolved in ethanol under reflux conditions to remove insoluble impurities. For instance, a 1:10 mass-to-volume ratio of glycyrrhizic acid to ethanol (e.g., 40 g GL in 400 mL ethanol) is heated for 4 hours, followed by filtration to eliminate particulates. The filtrate is then neutralized to pH 7–8 using concentrated ammonia, which stabilizes the glycyrrhizic acid ammonium salt and facilitates subsequent alcohol recovery via distillation.

Acid Hydrolysis to this compound

The ammonium salt of glycyrrhizic acid undergoes acid-catalyzed hydrolysis to yield this compound. Hydrochloric acid (HCl) is commonly used to achieve a final acid concentration of 3% in the presence of ethanol (20–30% v/v). Under reflux at 80–90°C for 6 hours, the glycyrrhizic acid backbone is cleaved, releasing this compound. For example, 10 g of monoammonium glycyrrhizinate treated with 20 mL HCl and 70 mL ethanol produces 2.3 g of crude this compound (96% purity via HPLC).

Table 1. Key Parameters in Acid Hydrolysis of Glycyrrhizic Acid

ParameterRange/ValueImpact on Yield/Purity
HCl Concentration3–5% (v/v)Higher concentrations accelerate hydrolysis but risk isomerization
Ethanol Content20–30% (v/v)Prevents precipitation of intermediates
Reaction Temperature80–90°COptimal for bond cleavage without degradation
Reaction Time4–6 hoursLonger durations improve completeness

Advanced Purification Techniques

Macroporous Resin Adsorption

Post-hydrolysis, the crude this compound mixture is purified using ADS-10 macroporous adsorption resin. The aqueous solution is passed through three serially connected resin columns (50 mL each), which selectively adsorb glycyrrhizic acid derivatives while allowing impurities to elute. The resin is regenerated with an ammonia-ethanol solution (pH 10–12), enabling reuse for subsequent batches. This step achieves a 20–30% increase in purity by removing polar contaminants.

Recrystallization for Final Purification

Crude this compound is further refined via recrystallization using ethanol-water mixtures. A 1:5 mass-to-volume ratio of this compound to 80% ethanol (e.g., 5 g in 25 mL) under gentle heating (50–60°C) followed by slow cooling yields crystalline this compound with >98% purity. The process is repeated to eliminate residual isomers, such as 18α-glycyrrhetinic acid, which form due to acidic conditions during hydrolysis.

Table 2. Comparison of Purification Methods

MethodPurity AchievedYield (%)Key Advantage
Macroporous Resin85–90%75Scalable for industrial use
Ethanol Recrystallization96–98%60Removes isomers effectively
Combined Approach>98%55Highest pharmaceutical grade

Modern Synthetic Approaches

Enzymatic Hydrolysis

Recent studies explore enzymatic hydrolysis as an eco-friendly alternative to acid treatment. Lipases and esterases selectively cleave glycyrrhizic acid’s glucuronide bonds under mild conditions (pH 6–7, 37°C), reducing isomer formation. Preliminary trials report 70–80% conversion rates, though scalability remains a challenge.

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns and UV detection at 254 nm is the gold standard for assessing this compound purity. A typical mobile phase of acetonitrile:water (75:25 v/v) resolves this compound from isomers within 15 minutes, with a retention time of 8.2 minutes.

Spectroscopic Characterization

  • FTIR : Key peaks include 3,400 cm⁻¹ (O-H stretch), 1,700 cm⁻¹ (C=O of carboxylic acid), and 1,250 cm⁻¹ (C-O ester).

  • NMR : 1H^1H NMR (CDCl₃) signals at δ 5.65 (H-12, olefinic proton), δ 3.20 (H-3, hydroxyl-bearing methine), and δ 1.25 (angular methyl groups) .

Chemical Reactions Analysis

Types of Reactions: Enoxolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Antiviral Applications

COVID-19 Treatment
Recent studies have indicated that enoxolone exhibits potential antiviral properties against SARS-CoV-2. A clinical trial assessed the efficacy of nebulized this compound in modulating inflammatory cytokines in COVID-19 patients. The results suggested that this compound may help regulate immune responses during both the viral incubation phase and the subsequent inflammatory phase, potentially reducing the severity of symptoms associated with COVID-19 infection .

Clostridioides difficile Infection (CDI)
this compound has shown promise in treating CDI by inhibiting the biosynthesis of toxins TcdA and TcdB produced by Clostridioides difficile. In a murine model, this compound combined with vancomycin demonstrated superior efficacy compared to vancomycin alone, significantly reducing toxin production and improving survival rates . This mechanism involves interference with purine biosynthesis pathways and phosphate metabolism, highlighting this compound's multitargeted action against bacterial virulence .

Anti-inflammatory Effects

Chondroprotective Properties
this compound has been studied for its protective effects on chondrocytes under inflammatory conditions. In vitro studies revealed that this compound could suppress apoptosis induced by interleukin-1β (IL-1β) through modulation of the ERK1/2 signaling pathway. This suggests its potential as a therapeutic agent for osteoarthritis by preserving chondrocyte viability and function .

Periodontitis Treatment
A case-controlled study evaluated the effects of this compound toothpaste on chronic periodontitis. Patients using this compound toothpaste showed significant improvements in clinical parameters and reductions in inflammatory markers such as IL-8 and TNF-α compared to those using standard toothpaste . This indicates this compound's potential role in managing periodontal disease through its anti-inflammatory properties.

Gastroprotective Effects

This compound has demonstrated gastroprotective effects, particularly in mitigating gastric ulcers. Its mechanism involves enhancing mucosal defense and reducing gastric acid secretion. Studies have shown that it can effectively reduce ulcer formation in animal models, suggesting its utility in treating gastric disorders .

Dermatological Applications

Research into the dermatological applications of this compound has indicated its effectiveness in skin treatments following laser therapy. A pilot study revealed that topical application of this compound improved skin healing and reduced inflammation post-procedure, showcasing its potential as a therapeutic agent in dermatology .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
Antiviral Modulates immune responseEffective against SARS-CoV-2; reduces severity of COVID-19 symptoms
Clostridioides difficile Inhibits toxin biosynthesisSuperior efficacy when combined with vancomycin; enhances survival in mice
Anti-inflammatory Suppresses apoptosis via ERK1/2 pathwayProtects chondrocytes; potential treatment for osteoarthritis
Gastroprotective Enhances mucosal defenseReduces gastric ulcer formation in animal models
Dermatological Promotes skin healingImproves outcomes post-laser treatment

Mechanism of Action

Enoxolone exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Enoxolone is structurally and functionally compared to glycyrrhizin, other triterpenoids, and phytochemicals with overlapping therapeutic targets.

This compound vs. Glycyrrhizin

Parameter This compound Glycyrrhizin
Structure Aglycone (no sugar moiety) Glycoside (two glucuronic acid units)
Molecular Weight 470.69 g/mol 822.94 g/mol
Source Licorice metabolite Licorice root extract
Antibacterial Activity Inhibits F. columnare (MIC: 8 µg/mL) Limited direct activity; sugar moiety hinders target binding
Toxin Inhibition EC₅₀ = 16 µM for C. difficile toxins No inhibition of TcdA/TcdB
Toxicity Pseudoaldosteronism, embryotoxicity Similar toxicity due to hepatic conversion to this compound

Key Insight: Glycyrrhizin’s glucuronic acid moiety reduces bioavailability and target engagement compared to this compound, which exhibits superior potency in bacterial and toxin inhibition .

This compound vs. Parthenolide and Kahweol

Compound EC₅₀ (Toxin Inhibition) Growth Inhibition Mechanism of Action
This compound 7.77 µM Partial at ≥32 µM Binds Ade/AtpA, disrupts purine/phosphate metabolism
Parthenolide 27.93 µM Significant Unclear; likely NF-κB inhibition
Kahweol >80 µM Minimal Antioxidant pathways

Key Insight: this compound is 3.6-fold more potent than parthenolide in inhibiting C. difficile toxins, with a multi-target mechanism .

This compound vs. Modified Derivatives

Derivatives of this compound, such as those reduced at C-11 or oxidized at C-3, show enhanced activity:

  • C-11 Reduced Derivative: 2-fold higher anti-staphylococcal activity than this compound (MIC: 4 µg/mL vs. 8 µg/mL) .
  • C-3 Oxidized Derivative : Improved solubility and reduced cytotoxicity in zebrafish embryos .

Key Insight: Structural modifications optimize this compound’s pharmacokinetics and therapeutic index .

This compound vs. Oleanolic Acid and Ursolic Acid

Compound Anti-Inflammatory Activity Anticancer Activity Antibacterial Target
This compound Inhibits TNF-α, IL-6 Induces PARP cleavage TonB-dependent receptors
Oleanolic Acid Modulates COX-2 Apoptosis induction Cell membrane disruption
Ursolic Acid Similar to this compound Cyclin D1 inhibition Biofilm inhibition

Key Insight: this compound’s unique iron-uptake disruption mechanism distinguishes it from membrane-targeting triterpenoids .

Research Findings and Data Tables

Table 1: Antibacterial Efficacy of this compound and Analogs

Pathogen This compound MIC/MBC Comparator Compound MIC/MBC Reference
F. columnare 8 µg/mL Emodin ester 16 µg/mL
C. difficile (toxins) EC₅₀ = 16 µM Parthenolide EC₅₀ = 27.93 µM
Staphylococcus aureus 8 µg/mL C-11 derivative 4 µg/mL

Table 2: Toxicity Profile Comparison

Compound In Vivo Toxicity (Model) Key Adverse Effects
This compound 100% mortality in fish (64 µg/mL) Pseudoaldosteronism, embryotoxicity
Glycyrrhizin Hypertension (rodents) Hepatic conversion to this compound
Parthenolide Hepatotoxicity (mice) NF-κB pathway disruption

Biological Activity

Enoxolone, also known as 18β-glycyrrhetinic acid, is a triterpenoid compound derived from licorice root (Glycyrrhiza glabra). It has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory, anti-viral, and anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits a range of biological effects through various mechanisms:

  • Inhibition of Toxin Production : this compound has been identified as an inhibitor of the toxins TcdA and TcdB produced by Clostridioides difficile, a major cause of antibiotic-associated diarrhea. Studies have shown that this compound disrupts nucleotide salvage pathways and ATP synthesis, leading to reduced toxin biosynthesis .
  • Anti-inflammatory Effects : Research indicates that this compound can attenuate pulmonary inflammation. In an ovalbumin-induced asthma model, it significantly reduced inflammation and improved lung function by inhibiting the NF-κB signaling pathway and enhancing the expression of protective proteins like Nrf2 and HO-1 .
  • Cytotoxicity in Cancer Cells : this compound has demonstrated cytotoxic effects in various cancer cell lines. It induces apoptosis via mitochondrial pathways and causes cell cycle arrest in G2/M phase, particularly in lung cancer cells (A549) through modulation of MAPK and STAT3 pathways .

Case Studies and Experimental Data

  • Clostridioides difficile Inhibition : A study investigated the effects of this compound on C. difficile in a murine model. Mice treated with this compound showed a significant reduction in fecal toxin titers compared to controls. The study highlighted that while this compound alone did not fully prevent weight loss or morbidity, its combination with vancomycin provided superior protection against C. difficile infection .
  • Anti-inflammatory Action : In another experimental study, this compound was tested for its ability to suppress airway inflammation in asthmatic mice. The results indicated a marked decrease in inflammatory markers and improved respiratory function, suggesting its potential as a therapeutic agent for asthma .
  • Cancer Cell Studies : this compound's anti-cancer properties were evaluated using A549 lung cancer cells. The compound induced significant cytotoxicity and inhibited cell migration through the activation of apoptotic pathways without notable side effects .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Toxin InhibitionInhibits TcdA and TcdB production in C. difficile
Anti-inflammatoryReduces inflammation in asthma models
CytotoxicityInduces apoptosis in cancer cells

Table 2: Efficacy of this compound Against Toxin Production

Concentration (µM)% Reduction TcdA% Reduction TcdBReference
1659%77%
3270%85%

Q & A

Q. What are the standard methodologies to assess enoxolone's inhibitory effects on HYAL1 enzyme activity in vitro?

this compound's HYAL1 inhibition is typically evaluated using cell-free in vitro assays. Researchers incubate low-molecular-weight hyaluronic acid with HYAL1 and this compound, then measure the reduction in enzymatic activity via colorimetric binding reactions. Kinetic parameters (e.g., Vmax) are calculated using Michaelis-Menten models, with solvent controls for normalization. This approach allows precise quantification of dose-dependent inhibition .

Q. How is this compound structurally characterized, and what are its primary biochemical sources?

this compound (C30H46O4) is a β-amyrin-type pentacyclic triterpenoid derived from hydrolysis of glycyrrhizic acid, a major component of Glycyrrhiza species (licorice). Structural validation is performed via NMR, LC-MS, and X-ray crystallography. Its molecular weight (470.68 g/mol) and stereochemistry (3β,20β configuration) are critical for bioactivity .

Q. What in vitro assays are used to study this compound's anti-inflammatory or antiproliferative effects?

Common assays include:

  • MTS/Proliferation assays : Dose-dependent inhibition of cancer cell lines (e.g., A549, NCI-H460) after 24-hour exposure .
  • Apoptosis markers : Western blotting for PARP cleavage or caspase activation .
  • NF-κB inhibition : Reporter gene assays or electrophoretic mobility shift assays (EMSAs) to quantify transcriptional suppression .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's ATP-depleting effects in Clostridioides difficile?

this compound reduces cellular ATP by ~25% in C. difficile via HPLC, but metabolomics data show no significant ADP depletion. To resolve this, researchers should:

  • Perform time-course analyses to capture dynamic ATP/ADP fluctuations.
  • Use complementary methods (e.g., luciferase-based ATP assays, <sup>31</sup>P-NMR) for cross-validation.
  • Investigate compensatory pathways (e.g., phosphate metabolism) that may buffer ATP pools .

Q. What experimental strategies validate this compound's multi-target mechanism in toxin inhibition?

this compound suppresses C. difficile toxin biosynthesis by targeting adenine deaminase (Ade) and ATP synthase (AtpA). Key approaches include:

  • Isothermal Titration Calorimetry (ITC) : Direct binding assays with purified Ade (Kd = 14.04 µM) .
  • RNA-seq : Transcriptomic profiling to identify upregulated genes (e.g., phosphate transporters, efflux pumps) under this compound stress .
  • Metabolite supplementation : Hypoxanthine or triethyl phosphate restores toxin production, confirming purine/phosphate metabolism disruption .

Q. How can non-targeted screening identify novel targets like AhR agonism for this compound?

Full-scan GC/LC-QTOFMS coupled with bioassays (e.g., H4IIE-luc for AhR activation) identifies this compound as an agonist (relative potency: 0.13 vs. benzo[a]pyrene). Follow-up steps include:

  • Docking simulations : Predict binding affinity to AhR’s ligand-binding domain.
  • Competitive binding assays : Use known AhR antagonists (e.g., CH223191) to confirm specificity .

Q. What methodologies address conflicting results in this compound's target identification (e.g., FOXO3-DBD vs. Ade/AtpA)?

this compound does not bind FOXO3-DBD in EMSA assays but interacts with Ade/AtpA. To resolve discrepancies:

  • SPR/Biolayer Interferometry : Quantify binding kinetics for FOXO3-DBD in vitro.
  • CRISPR knockdowns : Compare toxin inhibition in atpA/ade vs. FOXO3 knockout strains .

Methodological Considerations

Q. How to design RNA-seq experiments to study this compound-induced stress responses?

  • Sample preparation : Treat C. difficile cultures at 1× EC50 (16 µM) during exponential growth (OD600 ≈ 0.3).
  • Bioinformatics : Use tools like DESeq2 for differential expression analysis (FDR < 0.01, fold-change > 2.0).
  • Validation : RT-qPCR for key genes (e.g., phosphate transporters) with Pearson correlation thresholds (e.g., r > 0.85) .

Q. What statistical models are appropriate for analyzing this compound's dose-response curves?

  • Four-parameter logistic (4PL) models : Fit toxin inhibition data (e.g., TcdA/TcdB ELISA) to calculate EC50 values.
  • ANOVA with post-hoc tests : Compare ribotype-specific responses (e.g., RT-027 vs. RT-020) .

Q. How to optimize in vivo models for this compound efficacy studies (e.g., CDI colitis)?

  • Dose selection : Use subtherapeutic vancomycin (e.g., 1 mg/kg) with this compound (50 mg/kg) to assess synergy.
  • Endpoint criteria : Monitor fecal toxin load via ELISA and histopathological scoring .

Data Contradictions & Validation

Q. Why do some studies report this compound's cytotoxicity at 32 µM, while others show growth-permissive effects?

Strain-specific differences (e.g., ribotype-020 vs. R20291) and media composition (e.g., purine/phosphate availability) influence outcomes. Researchers should:

  • Standardize growth conditions (e.g., BHI vs. TY media).
  • Pre-screen strains for basal ATP/hypoxanthine levels .

Q. How to validate this compound's AhR agonism identified in non-targeted sediment analyses?

  • Primary human keratinocytes : Measure CYP1A1 induction via qPCR.
  • AhR knockout models : Test this compound’s anti-inflammatory effects in AhR<sup>-/-</sup> mice .

Tables

Table 1. Key kinetic parameters for this compound’s HYAL1 inhibition (N = 6).

ParameterValue (Mean ± SEM)MethodReference
Vmax72.3 ± 8.1 nM/minMichaelis-Menten
EC5016 µMDose-response (ELISA)

Table 2. Metabolomic changes in C. difficile under this compound stress .

MetaboliteFold ChangePathway
ATP↓ 0.75Energy metabolism
Hypoxanthine↓ 0.62Purine salvage
Inorganic Phosphate↓ 0.55Membrane transport

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
enoxolone
Reactant of Route 2
enoxolone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.